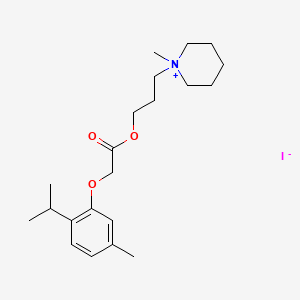
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate is a quaternary ammonium compound. This compound is characterized by the presence of a piperidinium core, a hydroxypropyl group, a methyl group, and an iodide ion, along with a thymyloxyacetate moiety. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate typically involves the quaternization of piperidine with 3-chloropropanol, followed by methylation and subsequent reaction with thymyloxyacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidinium derivatives.
科学的研究の応用
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用機序
The mechanism of action of Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate involves its interaction with cellular membranes. The compound disrupts membrane integrity by interacting with phospholipids, leading to increased permeability and leakage of cellular contents. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in oral care products for its antiseptic properties.
Dodecyltrimethylammonium chloride: Employed in various industrial applications as a surfactant.
Uniqueness
Piperidinium, 1-(3-hydroxypropyl)-1-methyl-, iodide, (thymyloxy)acetate is unique due to its specific structural features, such as the presence of the thymyloxyacetate moiety, which imparts distinct physicochemical properties and enhances its antimicrobial efficacy compared to other quaternary ammonium compounds.
特性
CAS番号 |
31339-07-8 |
|---|---|
分子式 |
C21H34INO3 |
分子量 |
475.4 g/mol |
IUPAC名 |
3-(1-methylpiperidin-1-ium-1-yl)propyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;iodide |
InChI |
InChI=1S/C21H34NO3.HI/c1-17(2)19-10-9-18(3)15-20(19)25-16-21(23)24-14-8-13-22(4)11-6-5-7-12-22;/h9-10,15,17H,5-8,11-14,16H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
CARIJCMZAYKRIN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCCC[N+]2(CCCCC2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



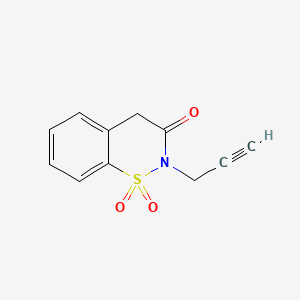
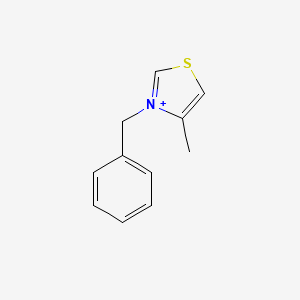
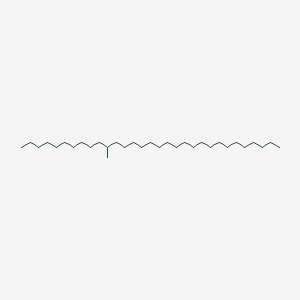
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
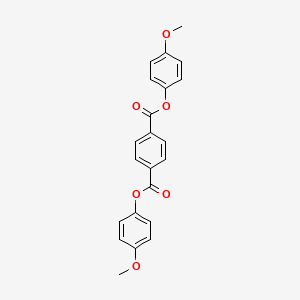
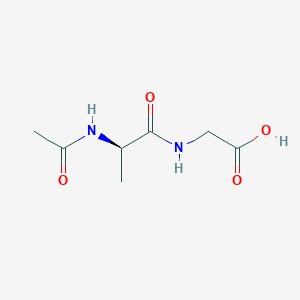
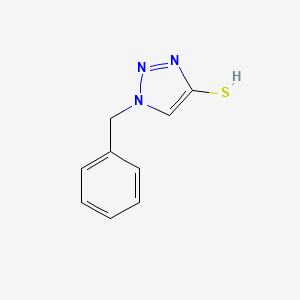
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
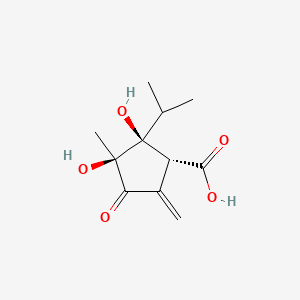
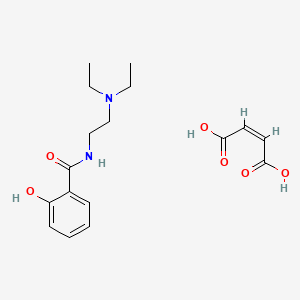

![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

